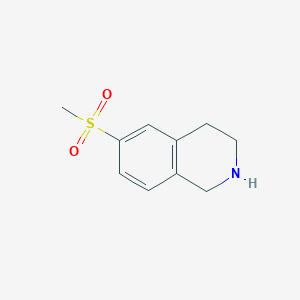
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with methoxy and phenylmethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of substitutions to introduce the methoxy and phenylmethoxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of probes or markers for biological studies.
Medicine: Research into its potential therapeutic effects or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact mechanisms and effects.
相似化合物的比较
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(2-propenyloxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo-
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxylic acid, 5,8-dimethoxy-4-(phenylmethoxy)-, ethyl ester has unique structural features that may confer distinct chemical and biological properties. Its specific substitution pattern and ester functionality can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C22H22O5 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
ethyl 5,8-dimethoxy-4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C22H22O5/c1-4-26-22(23)16-12-17-18(24-2)10-11-19(25-3)21(17)20(13-16)27-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 |
InChI 键 |
XCASSKXAVDMPQF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OCC3=CC=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)


![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)



